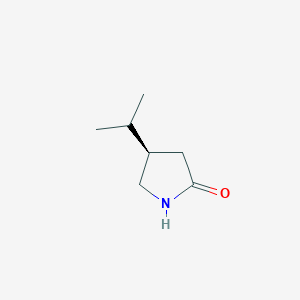
2,6-Dimethyl-4-benzylmercaptopyrylium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-benzylmercaptopyrylium iodide is a chemical compound with the molecular formula C14H15OS*I and a molecular weight of 358.243 . This compound is known for its unique structure, which includes a pyrylium ring substituted with dimethyl and benzylmercapto groups. It is often used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 2,6-Dimethyl-4-benzylmercaptopyrylium iodide typically involves the reaction of 2,6-dimethylpyrylium salts with benzylmercaptan in the presence of an iodide source. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
2,6-Dimethyl-4-benzylmercaptopyrylium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyrylium ring to a dihydropyran ring.
Substitution: The benzylmercapto group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2,6-Dimethyl-4-benzylmercaptopyrylium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of sulfur metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which 2,6-Dimethyl-4-benzylmercaptopyrylium iodide exerts its effects involves interactions with various molecular targets. The pyrylium ring can participate in electron transfer reactions, while the benzylmercapto group can form covalent bonds with nucleophiles. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies .
類似化合物との比較
Similar compounds to 2,6-Dimethyl-4-benzylmercaptopyrylium iodide include other pyrylium salts and benzylmercapto derivatives. For example:
2,6-Dimethylpyrylium chloride: Similar structure but lacks the benzylmercapto group.
4-Benzylmercaptopyrylium bromide: Similar structure but with a bromide ion instead of iodide.
The uniqueness of this compound lies in its combination of the pyrylium ring with both dimethyl and benzylmercapto substitutions, which imparts distinct chemical properties and reactivity .
特性
CAS番号 |
74332-95-9 |
|---|---|
分子式 |
C14H15IOS |
分子量 |
358.24 g/mol |
IUPAC名 |
4-benzylsulfanyl-2,6-dimethylpyrylium;iodide |
InChI |
InChI=1S/C14H15OS.HI/c1-11-8-14(9-12(2)15-11)16-10-13-6-4-3-5-7-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
LWPHDTLWKPLISC-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=[O+]1)C)SCC2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




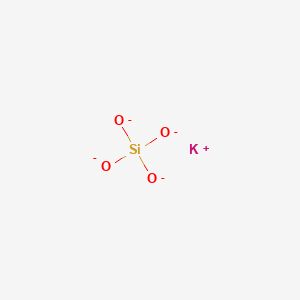
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
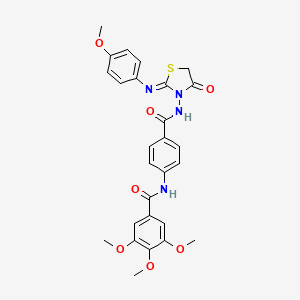

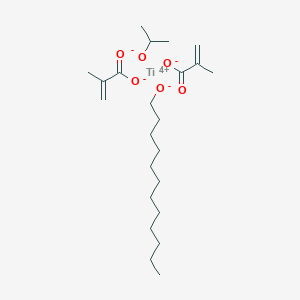
![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
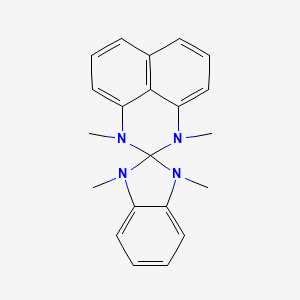
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)

